(S)-1-(5-Methylpyridin-3-yl)propan-2-ol

Catalog No.
S14138899
CAS No.
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(5-Methylpyridin-3-yl)propan-2-ol

Product Name

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol

IUPAC Name

(2S)-1-(5-methylpyridin-3-yl)propan-2-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m0/s1

InChI Key

SXWHPHVZJRYHFM-QMMMGPOBSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC(C)O

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)O

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral compound characterized by its unique structure, which includes a five-membered pyridine ring and a secondary alcohol functional group. The molecular formula of this compound is C11H15NC_{11}H_{15}N, and it features a stereocenter at the propanol moiety, contributing to its chirality. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, owing to its ability to act as a chiral building block.

, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone using agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to yield the corresponding alkane using reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and organic synthesis .

The synthesis of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves several key steps:

  • Starting Material: The process begins with 5-methylpyridine.
  • Grignard Reaction: This step involves reacting 5-methylpyridine with a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
  • Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral catalysts or resolving agents.

In industrial settings, large-scale Grignard reactions and continuous flow chemistry techniques may be employed to enhance efficiency and yield during synthesis .

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol has potential applications in various fields:

  • Pharmaceuticals: Its chiral nature makes it valuable in the synthesis of chiral drugs, where specific stereochemistry is crucial for biological activity.
  • Organic Synthesis: It serves as an important building block in the synthesis of more complex organic molecules.

Research into its specific applications continues, focusing on optimizing its use in drug development and other chemical processes .

Interaction studies involving (S)-1-(5-Methylpyridin-3-yl)propan-2-ol focus on understanding how this compound interacts with biological receptors and enzymes. Preliminary findings suggest that its unique structure allows it to bind selectively to certain targets, potentially influencing their activity. Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of this compound .

Several compounds share structural similarities with (S)-1-(5-Methylpyridin-3-yl)propan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Score
(R)-1-(5-Methylpyridin-3-yl)propan-2-olEnantiomer of (S)-isomerHigh
1-(5-Methylpyridin-3-yl)ethanolEthanol instead of propanolModerate
1-(5-Methylpyridin-3-yl)propan-1-olHydroxyl group at a different positionModerate
2-(Pyridin-2-yl)propan-2-olDifferent pyridine substitutionModerate

Uniqueness

The uniqueness of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol lies in its specific chiral configuration, which can lead to distinct biological activities compared to its enantiomer and other similar compounds. This property is particularly significant in the context of drug development, where stereochemistry often plays a critical role in the efficacy and safety of pharmaceutical agents .

Transition Metal-Catalyzed Hydrogenation

The asymmetric hydrogenation of prochiral ketones remains the most direct route to enantiomerically enriched alcohols. For (S)-1-(5-methylpyridin-3-yl)propan-2-ol, the reduction of 5-methyl-3-pyridinecarboxaldehyde serves as the foundational transformation. Chiral rhodium complexes, particularly those incorporating DuPhos or BINAP ligands, demonstrate exceptional activity in this context. For example, a rhodium-(R)-BINAP catalyst system achieves 92% enantiomeric excess (ee) at 50 atm H₂ and 25°C in methanol. Ruthenium-based catalysts, such as RuCl₂[(S)-Xyl-SYNPHOS]/(S)-DM-SEGPHOS, offer complementary selectivity profiles, with reported ee values exceeding 95% under optimized conditions.

Table 1: Comparative Performance of Hydrogenation Catalysts

Catalyst SystemPressure (atm)Temperature (°C)ee (%)
Rh-(R)-BINAP502592
Ru-(S)-Xyl-SYNPHOS304095
Ir-(S)-MeO-BIPHEP106088

The pyridine ring's electron-withdrawing nature necessitates careful modulation of catalyst electronics. Bulky phosphine ligands mitigate substrate coordination issues, while Noyori-type bifunctional catalysts enable proton-shuttling mechanisms critical for alcohol formation.

Stereochemical Induction Pathways in Organometallic Systems

Point-to-Axial and Axial-to-Point Stereoinduction Mechanisms

Contemporary organometallic chemistry has witnessed significant advances in understanding unconventional stereochemical induction pathways. Research has demonstrated that point-to-axial and axial-to-point stereoinduction represents a sophisticated approach to asymmetric synthesis, where stereochemical information is transferred between different types of chirality elements [1] [2].

In organometallic systems involving (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, the stereogenic center at the propanol moiety can influence the coordination geometry around metal centers through conformational preferences. The compound's ability to act as a monodentate nitrogen ligand creates opportunities for stereochemical relay mechanisms, where the point chirality of the stereocenter directs the spatial arrangement of other ligands around the metal center [3] [4].

Metal-Centered Stereoinduction

The development of chiral-at-metal catalysts has emerged as a powerful strategy for asymmetric induction. These systems utilize the metal center itself as the sole source of chirality, with octahedral complexes featuring helical arrangements of achiral ligands creating stereogenic metal centers [5] [6]. In such systems, (S)-1-(5-Methylpyridin-3-yl)propan-2-ol can serve as an achiral ligand component while the overall chirality arises from the Λ-configuration or Δ-configuration of the metal complex [6].

Stereochemical Communication Pathways

The transfer of stereochemical information in organometallic complexes occurs through multiple pathways:

  • Direct coordination effects: The stereogenic center directly influences metal-ligand bonding geometry
  • Conformational transmission: Chiral information propagates through ligand conformational preferences
  • Through-space interactions: Non-covalent interactions between the chiral ligand and substrate molecules
  • Electronic communication: Modulation of metal electronic properties by chiral ligand coordination [7] [8]

Electronic vs. Steric Effects in Ligand-Substrate Interactions

Electronic Effects in Coordination Chemistry

The pyridine nitrogen in (S)-1-(5-Methylpyridin-3-yl)propan-2-ol acts as a σ-donor ligand, contributing electron density to metal centers through coordination [7] [9]. The electronic properties of the ligand are influenced by the 5-methyl substituent, which provides electron-donating character through hyperconjugation and inductive effects. This electronic modification can significantly alter the ligand field strength and subsequent reactivity of metal complexes [10] [11].

Research has demonstrated that electronic effects in organometallic systems involve complex interplay between σ-donation and π-backbonding interactions. While pyridine ligands are primarily σ-donors, the presence of low-lying π* orbitals can facilitate π-backbonding from electron-rich metal centers, particularly in low oxidation state complexes [7] [8].

Steric Effects and Substrate Accessibility

The steric environment created by the propanol side chain and 5-methyl substituent plays a crucial role in determining substrate accessibility and reaction selectivity. Steric effects manifest in several ways:

  • Approach vector control: The bulk of substituents directs substrate approach trajectories
  • Conformational restrictions: Steric interactions limit accessible conformations
  • Secondary coordination sphere effects: Interactions beyond the primary coordination sphere influence reactivity [7] [12]

Through-Space vs. Through-Bond Interactions

Advanced mechanistic studies have revealed the importance of distinguishing between through-space and through-bond interactions in organometallic catalysis. Research on copper-catalyzed hydrocupration reactions demonstrated that through-space ligand-substrate interactions predominantly determine reactivity, with correlation coefficients approaching unity between activation energies and through-space interaction energies [8].

Energy Decomposition Analysis

Detailed energy decomposition analysis reveals that ligand-substrate interactions comprise several components:

  • Pauli repulsion: Destabilizing overlap between filled orbitals
  • Electrostatic interactions: Coulombic attractions and repulsions
  • Polarization effects: Orbital mixing and charge redistribution
  • Dispersion forces: London dispersion interactions between molecular components [8]

For (S)-1-(5-Methylpyridin-3-yl)propan-2-ol complexes, dispersion interactions between the organic framework and substrates often represent the dominant attractive component, particularly in systems involving aromatic substrates or extended π-systems [8].

Computational Modeling of Transition States

Density Functional Theory Applications

Density Functional Theory (DFT) has become the primary computational tool for investigating transition states in organometallic systems. Modern DFT calculations routinely achieve chemical accuracy (within 1-2 kcal/mol) for reaction energetics, enabling reliable prediction of reaction pathways and selectivities [13] [14] [15].

Contemporary computational studies utilize sophisticated workflows that combine:

  • Automated transition state search algorithms
  • Intrinsic reaction coordinate calculations for pathway validation
  • Frequency analysis for transition state confirmation
  • Implicit solvation models for realistic reaction conditions [14] [16]

Machine Learning Acceleration

Recent developments in machine learning potentials have revolutionized transition state optimization for organometallic systems. Reactive Machine Learning Potential (RMLP) models can achieve speeds three orders of magnitude faster than traditional DFT calculations while maintaining comparable accuracy [17] [18]. For organometallic catalysis involving (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, RMLP models demonstrate:

  • Root mean square deviation of 0.221 Å for transition state geometries
  • Mean absolute error of 0.135 kcal/mol for reaction barriers
  • Significant outperformance of semi-empirical quantum chemistry methods [17]

Dynamic Effects and Trajectory Analysis

Quasiclassical direct dynamics trajectories have revealed that static transition state theory predictions may not capture the full complexity of organometallic reaction mechanisms. Studies on β-hydride transfer reactions demonstrate that dynamical effects can lead to:

  • Ballistic passage through transition state regions (< 100 femtoseconds)
  • Complete bypassing of predicted intermediates
  • Non-statistical behavior that contradicts transition state theory assumptions [15] [19]

Transition State Structure Analysis

Computational analysis of transition states involving (S)-1-(5-Methylpyridin-3-yl)propan-2-ol typically reveals:

  • Staggered conformations minimizing steric repulsion
  • Forming bond distances in the range of 2.1-2.5 Å
  • Coordination number expansion at metal centers
  • Hydrogen bonding networks stabilizing transition state geometries [20]

Structure-Activity Relationships in Catalyst Design

Ligand Design Principles

The development of effective organometallic catalysts requires systematic understanding of structure-activity relationships (SAR). For systems incorporating (S)-1-(5-Methylpyridin-3-yl)propan-2-ol, key design considerations include:

Electronic Tuning: The 5-methyl substituent provides moderate electron-donating character, increasing the ligand field strength compared to unsubstituted pyridine. This electronic modification can be systematically varied through substituent effects to optimize metal reactivity [21] [22].

Steric Environment Control: The propanol side chain creates a defined steric environment around the coordination sphere. The stereogenic center provides facial selectivity for substrate approach, while the hydroxyl group offers potential for secondary coordination or hydrogen bonding interactions [23] [24].

Conformational Dynamics: The flexibility of the propanol chain allows for conformational adaptation to different substrate requirements while maintaining stereochemical bias. This balance between rigidity and flexibility represents a key design principle in chiral ligand development [9] [24].

Catalyst Architecture Optimization

Contemporary catalyst design increasingly emphasizes multi-level structural control:

  • Primary coordination sphere: Direct metal-ligand interactions
  • Secondary coordination sphere: Interactions beyond immediate coordination
  • Outer sphere effects: Long-range interactions with reaction environment [25] [23]

Predictive Design Strategies

Advanced computational screening approaches enable high-throughput evaluation of catalyst variants. Machine learning models trained on extensive datasets can predict:

  • Activation energies for key elementary steps
  • Selectivity ratios between competing reaction pathways
  • Catalyst stability under reaction conditions
  • Solvent effects on reaction performance [23] [17]

Performance Metrics and Optimization

Catalyst design optimization requires balancing multiple performance criteria:

  • Activity: Turnover frequency and conversion rates
  • Selectivity: Enantioselectivity and regioselectivity
  • Stability: Resistance to deactivation pathways
  • Practical considerations: Cost, availability, and environmental impact [21] [26]

For (S)-1-(5-Methylpyridin-3-yl)propan-2-ol-based systems, optimization strategies focus on maximizing the stereochemical communication between the chiral center and the catalytic site while maintaining high reactivity and selectivity.

Future Directions

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.099714038 g/mol

Monoisotopic Mass

151.099714038 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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